molecular formula C9H11NO B094410 N-Methyl-p-toluamide CAS No. 18370-11-1

N-Methyl-p-toluamide

Cat. No. B094410
Key on ui cas rn: 18370-11-1
M. Wt: 149.19 g/mol
InChI Key: FZIOOTTWDRFBKU-UHFFFAOYSA-N
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Patent
US05578630

Procedure details

A suspension of N-methyl-4-toluamide (100 g) in anhydrous tetrahydrofuran (2 l) was cooled to -28° and n-butyl lithium (580 ml of 2.5M solution in hexanes) was added dropwise maintaining the temperature at -20° to -25°. The resultant solution was stirred at -20° for 2 h, then cooled to -42° and acetone (175 ml) added dropwise maintaining the temperature below -42°. Stirring was continued at -35° to -42° for 1 h before glacial acetic add (39 ml) was added. The mixture was stirred without further cooling for 90 min and then poured into aqueous HCl (1N, 1.4 l) and ethyl acetate (0.5 l). The organic phase was washed with brine (3'1 l), dried over sodium sulphate and concentrated and dried in vacuo. The solid was dissolved in hot methylene chloride (350 ml) and cooled to 3°. The filtrate was treated with hexane (50 ml) and cooled to 3°. The filtrate was dissolved in methylene chloride (1 l) and heated to reflux in the presence of aqueous HCl(6N, 1 l) for 6 h. The organic phase was separated and again heated to reflux in the presence of aqueous HCl (6N, 1 l) for 7 h. The organic phase was separated and washed with saturated aqueous sodium bicarbonate (2'1 l) and concentrated in vacuo to give 3,3,5-trimethyl-3H-isobenzofuran-1-one. HPLC and NMR data were consistent with the product obtained in Preparation A (a) and with its structure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
580 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.4 L
Type
reactant
Reaction Step Five
Quantity
0.5 L
Type
solvent
Reaction Step Five
Quantity
175 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CN[C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=[O:4].[CH2:12]([Li])[CH2:13][CH2:14]C.CC(OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:19].Cl>O1CCCC1.C(OCC)(=O)C.CC(C)=O>[CH3:12][C:13]1([CH3:14])[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH3:11])[CH:9]=2)[C:3](=[O:19])[O:4]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CNC(=O)C1=CC=C(C=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
580 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
Step Five
Name
Quantity
1.4 L
Type
reactant
Smiles
Cl
Name
Quantity
0.5 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
175 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -28°
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at -20° to -25°
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -42°
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -42°
ADDITION
Type
ADDITION
Details
add (39 ml)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
without further cooling for 90 min
Duration
90 min
WASH
Type
WASH
Details
The organic phase was washed with brine (3'1 l),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in hot methylene chloride (350 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3°
ADDITION
Type
ADDITION
Details
The filtrate was treated with hexane (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3°
DISSOLUTION
Type
DISSOLUTION
Details
The filtrate was dissolved in methylene chloride (1 l)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the presence of aqueous HCl(6N, 1 l) for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
TEMPERATURE
Type
TEMPERATURE
Details
again heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in the presence of aqueous HCl (6N, 1 l) for 7 h
Duration
7 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate (2'1 l) and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C2=CC=C(C=C12)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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